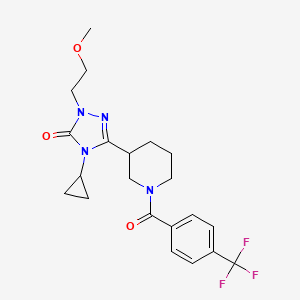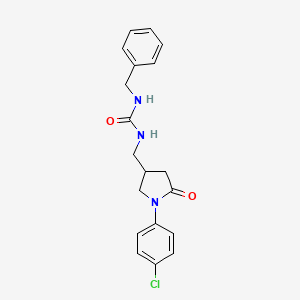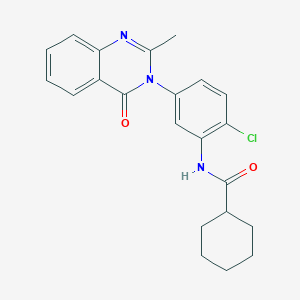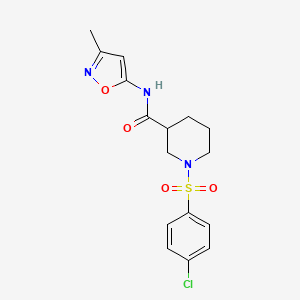
1-(4-Methoxybenzyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea, also known as MP-10, is a chemical compound that belongs to the class of urea-based compounds. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Characterization
Deuterium-labeled Derivatives for Analytical Standards : A notable derivative, AR-A014418, has been synthesized with deuterium labeling to serve as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis. This process aids in the study of drug absorption, distribution, and other pharmacokinetics aspects, highlighting its application in cancer, nociceptive pain, and neurodegenerative disorders research (Liang, Wang, Yan, & Wang, 2020).
Urea and Thiourea Silatranes : Research on substituted phenyl urea and thiourea silatranes synthesized from isocyanato and isothiocyanato derivatives shows their potential in anion recognition through photophysical studies. This illustrates the role of these compounds in developing new materials with specific electronic properties (Singh, Saroa, Rani, Promila, Girdhar, Sahoo, & Choquesillo-Lazarte, 2016).
Natural Source Derivatives : Urea derivatives have been isolated from natural sources, such as the roots of Pentadiplandra brazzeana, demonstrating the diversity of urea compounds in nature and their potential for various scientific applications (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).
Potential Applications
Glycogen Synthase Kinase 3β Inhibitors : Derivatives like AR-A014418 have been studied as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target for therapeutic intervention in various diseases, including neurodegenerative disorders and cancer. The synthesis and ex vivo evaluation of carbon-11 labeled AR-A014418 for PET studies signify its application in biomedical research, although challenges in brain penetration were noted (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Backbone Stabilized Peptidomimetics : The development of backbone stabilized peptidomimetics containing statine-like structural elements showcases the application of these compounds in creating highly active HIV-protease inhibitors. This approach offers a pathway to obtaining derivatives with reduced conformational flexibility, potentially enhancing therapeutic efficacy (Scholz, Hecht, Schmidt, & Billich, 1999).
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-11-5-16(6-12-19)14-22-21(25)23-17-7-9-18(10-8-17)24-13-3-4-20(15-24)27-2/h5-12,20H,3-4,13-15H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNODNATMXOQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-1-(2,3,5,6-tetramethylbenzyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2736884.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)
![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)


![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)



![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)